9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene
Description
Properties
Molecular Formula |
C11H13N |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-triene |
InChI |
InChI=1S/C11H13N/c1-2-4-10-9(3-1)8-5-6-11(10)12-7-8/h1-4,8,11-12H,5-7H2 |
InChI Key |
PWDGMCPUUAQNLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3=CC=CC=C3C1CN2 |
Origin of Product |
United States |
Preparation Methods
[8+2] Cycloaddition of Cycloheptatriene-1-imines with Ketenes
Research indicates that N-arylcycloheptatriene-1-imines react with ketenes to form cycloadducts, which can be subsequently transformed into the target azatricyclic compound.
Research Findings:
The intermediacy of [8+2] cycloadducts was confirmed via isolation and characterization, demonstrating a viable pathway for constructing the core structure of the compound.
Imine and Hydrazone Pathways
Imine chemistry offers routes to heterocyclic intermediates that can be cyclized into the azatricyclic framework.
Synthesis via Imine Intermediates
- Starting Materials: N-arylcycloheptatriene-1-imines or tropone hydrazones.
- Reaction Conditions: Heating with acyl chlorides or aldehydes in the presence of bases such as triethylamine.
- Outcome: Formation of 1-azaazulen-2(1H)-ones, which can be further elaborated into the target compound.
Research Evidence:
The high-yield formation of azaazulenone derivatives via this route underscores its efficiency, as documented in the synthesis of related heterocycles.
Hydrazone Cyclization
Hydrazone derivatives derived from tropone can undergo cyclization under basic conditions, leading to the formation of the azatricyclic core.
| Reaction Type | Conditions | Key Notes | References |
|---|---|---|---|
| Hydrazone cyclization | Heating with triethylamine | Confirmed formation of heterocyclic intermediates |
Multi-Step Synthetic Pathways
Given the structural complexity, multi-step synthesis often involves initial formation of simpler heterocycles, followed by cyclization and ring closure.
General Multi-Step Route
- Preparation of N-arylcycloheptatriene-1-imines
- Cycloaddition with ketenes or acyl chlorides
- Cyclization to form the azatricyclic core
- Functional group modifications to refine stereochemistry and purity
Research Findings:
The multi-step approach allows for stereochemical control and functionalization, critical for obtaining the desired isomeric form.
Summary of Synthetic Strategies
Chemical Reactions Analysis
Cycloaddition Reactions
The compound’s conjugated triene system facilitates cycloaddition reactions. A notable example is the cobalt(I)-catalyzed [6π + 2π]-cycloaddition with terminal alkynes, yielding functionalized azabicyclic derivatives (Table 1). This reaction employs a Co(acac)₂(dppe)/Zn/ZnI₂ catalytic system, achieving high yields (79–95%) under mild conditions .
| Alkyne Substituent | Product | Yield (%) | Conditions |
|---|---|---|---|
| Phenyl | 9-Azabicyclo[4.2.1]nona-2,4,7-triene | 95 | DCE, 25°C, 2 hr |
| 4-Fluorophenyl | Analogous structure | 90 | Trifluoroethanol, 25°C, 2 hr |
| Cyclohexane | Cyclohexane-substituted derivative | 85 | DCE, 25°C, 2 hr |
Mechanistic Insight : The reaction proceeds via coordination of the alkyne to the cobalt catalyst, followed by stepwise [6π + 2π] cyclization. The stereoelectronic properties of the alkyne influence regioselectivity .
Electrophilic Additions
The electron-rich triene system undergoes electrophilic additions, such as halogenation and sulfonation. For example, bromination at the C3 position occurs in the presence of Br₂, forming derivatives like 3-bromo-9-(4-fluorophenyl)sulfonyl analogs (Fig. 1) .
Key Conditions :
-
Solvent : Dichloromethane
-
Catalyst : Lewis acids (e.g., FeCl₃)
Functionalization at Nitrogen
The amine group participates in alkylation and acylation reactions. A study demonstrated the synthesis of 9-(2-phenylethyl)-9-azatricyclo[6.2.2.0²,⁷]dodeca-2,4,6-trien-10-one via nucleophilic substitution with phenethyl bromide (Fig. 2).
Reaction Parameters :
-
Base : K₂CO₃
-
Solvent : DMF, 80°C
-
Yield : 60–70%.
Ring-Opening and Rearrangement
Under acidic conditions, the tricyclic framework undergoes ring-opening to form linear amines. For instance, treatment with HCl generates the hydrochloride salt (111634-86-7), characterized by X-ray crystallography .
Conditions :
Thermal and Catalytic Transformations
Thermal studies reveal stability up to 200°C, with decomposition pathways involving retro-Diels-Alder reactions. Catalytic hydrogenation (H₂/Pd-C) selectively reduces the triene system to a saturated analog, though yields are moderate (~50%) due to steric hindrance .
Scientific Research Applications
9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table highlights key differences between 9-azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene and related tricyclic compounds:
Key Observations:
- Ring Size and Skeleton : The dodeca skeleton in the target compound contrasts with the undeca frameworks in and , influencing steric hindrance and reactivity.
- Heteroatom Substitution : Replacement of nitrogen (aza) with oxygen (oxa) in reduces basicity and alters hydrogen-bonding capabilities.
- Functional Groups : The hydrochloride salt and tosylate derivative enhance solubility in polar solvents compared to the neutral base compound.
Electronic and Reactivity Profiles
Physicochemical Properties
- Solubility : The hydrochloride salt exhibits higher water solubility than the neutral base compound or the tosylate derivative .
- Thermal Stability : The undeca-dione in has a higher boiling point (278°C) due to strong intermolecular dipole interactions from ketone groups, whereas the target compound’s boiling point is unspecified but likely lower .
Biological Activity
9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 159.23 g/mol . The compound's structure features a bicyclic framework that may contribute to its biological activity through interactions with various biological targets.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains and fungi.
- Antitumor Properties : Studies suggest potential cytotoxic effects on cancer cell lines, indicating possible applications in cancer therapy.
- Neuroprotective Effects : Certain analogs have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis.
Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that the compound has promising antimicrobial activity, particularly against fungal infections .
Antitumor Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 18 |
The IC50 values suggest that the compound could be a candidate for further development as an anticancer agent .
Neuroprotective Effects
Research has also highlighted the neuroprotective effects of this compound in models of oxidative stress:
- Cell Viability Assay : Treatment with this compound resulted in a significant increase in cell viability in neuronal cells exposed to oxidative agents.
- Mechanism : The compound appears to modulate pathways associated with apoptosis and inflammation.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of derivatives of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. The results indicated a notable reduction in infection severity compared to standard treatments.
- Antitumor Research : In a preclinical model using xenograft tumors in mice treated with the compound showed a significant reduction in tumor size compared to control groups.
Q & A
Q. What methodologies elucidate synergistic effects when this compound is used in multi-component systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
